molecular formula C22H26O3 B8675043 4-t-Butyl-2-(4-t-butylbenzoyl)benzoic acid

4-t-Butyl-2-(4-t-butylbenzoyl)benzoic acid

Cat. No.: B8675043
M. Wt: 338.4 g/mol
InChI Key: FCGSOWRQUPAARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-t-Butyl-2-(4-t-butylbenzoyl)benzoic acid is a useful research compound. Its molecular formula is C22H26O3 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H26O3

Molecular Weight

338.4 g/mol

IUPAC Name

4-tert-butyl-2-(4-tert-butylbenzoyl)benzoic acid

InChI

InChI=1S/C22H26O3/c1-21(2,3)15-9-7-14(8-10-15)19(23)18-13-16(22(4,5)6)11-12-17(18)20(24)25/h7-13H,1-6H3,(H,24,25)

InChI Key

FCGSOWRQUPAARO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(C)(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 500 ml three-necked flask, 36 g (176 mmole) of 4-t-butyl-phthalic anhydride, 27 g (200 mmole) of t-butylbenzene and 100 ml of dichloroethane were placed under a stream of argon and cooled to 0° C. To the obtained mixture, 56 g (420 mmole) of aluminum chloride was slowly added. After the addition was completed, the resultant mixture was stirred at the room temperature for one night. After the reaction was completed, ice was added slowly, and then concentrated hydrochloric acid was added. The formed precipitates were separated by filtration and washed well with water, and 32 g of the benzoic acid compound of the object compound was-obtained (the yield: 54%; a white powder).
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36 g
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27 g
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100 mL
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56 g
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reactant
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Synthesis routes and methods II

Procedure details

Added into a 500 ml three-necked flask under the environment of argon were 4-t-butylphthalic anhydride 36 g (176 mmole), t-butylbenzene 27 g (200 mmole) and dichloroethane 100 ml. The mixture was cooled to 0° C. Aluminum chloride 56 g (420 mmole) was added gradually to them. After the addition, they were stirred at room temperature overnight. After the reaction, ice was added gradually followed by the addition of concentrated hydrochloric acid. After the precipitates were filtered, they were thoroughly washed to give the benzoic acid substance 32 g (yield 64%, white powder).
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
27 g
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reactant
Reaction Step Two
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56 g
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reactant
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0 (± 1) mol
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100 mL
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Yield
64%

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